ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate
Description
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate (CAS: 866010-93-7) is a triazole-based compound with a molecular formula of C₁₃H₁₃FN₄O₃S and a molecular weight of 324.34 g/mol . Its structure features a 1,2,4-triazole core substituted with a 4-fluorobenzoylamino group at position 3 and an ethyl thioacetate moiety at position 3. This compound is part of a broader class of 1,2,4-triazole derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and actoprotective properties .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-2-21-10(19)7-22-13-16-12(17-18-13)15-11(20)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYOULBWYMABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the fluorobenzoyl group and the ethyl ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process and ensuring consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antimicrobial Applications
One of the prominent applications of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is its potential as an antimicrobial agent. The triazole moiety has been widely studied for its efficacy against various pathogens.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several triazole derivatives against multidrug-resistant strains. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Anticancer Research
The compound's structural features also make it a candidate for anticancer drug development. Triazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This suggests a potential role in cancer therapy .
Enzyme Inhibition Studies
Research has indicated that compounds containing triazole rings can act as enzyme inhibitors. This compound may inhibit key enzymes involved in microbial metabolism and cancer cell growth.
Potential Targets
- Dihydropteroate Synthase (DHPS): A target for antimalarial drug development.
- Phospholipase A2: Involved in inflammatory processes and could be targeted for anti-inflammatory therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Substituents at Position 3
- 4-Nitrobenzoylamino Group: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689750-15-0) has a nitro group instead of fluorine. The nitro group is strongly electron-withdrawing, which may increase reactivity but reduce bioavailability due to higher polarity .
- Thiophen-2-Ylmethyl Group : Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (compound Ia in ) shows superior actoprotective activity compared to riboxin. Replacing the potassium cation with sodium or morpholine reduces efficacy, highlighting the importance of the counterion in pharmacological activity .
Substituents at Position 5
- Ethyl Thioacetate (Target Compound) : The ethyl ester group balances lipophilicity and solubility, making it suitable for drug design .
- Methyl Ester Analogues: Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689748-20-7) has a methyl ester, which may alter pharmacokinetics due to faster hydrolysis compared to ethyl esters .
Functional Group Modifications
Carbamoyl vs. Benzoylamino Groups
Molecular Weight and Physicochemical Properties
Key Observations :
- Higher molecular weight correlates with bulkier substituents (e.g., nitrobenzoyl in 689751-06-2).
- Fluorine and methyl groups optimize lipophilicity, whereas nitro groups increase polarity.
Biological Activity
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, with the CAS number 866010-93-7, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C13H13FN4O3S
- Molar Mass : 324.33 g/mol
- Synonyms : Acetic acid, 2-[[3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives of triazoles, it was found that this compound displayed moderate to good activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar triazole structures have been evaluated for their chemopreventive effects. In particular, derivatives have been reported to inhibit cancer cell proliferation in various in vitro studies . Notably, triazole-thiones have been highlighted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Studies indicate that compounds with similar thioether functionalities can scavenge free radicals effectively, thereby reducing oxidative stress . This property may contribute to its potential therapeutic applications in diseases linked to oxidative damage.
Research Findings and Case Studies
A table summarizing key studies on the biological activities of this compound is presented below:
| Study | Year | Biological Activity | Findings |
|---|---|---|---|
| Al-Khuzaie & Al-Majidi | 2015 | Antimicrobial | Moderate activity against Staphylococcus aureus |
| Godhani et al. | 2016 | Anticancer | Induced apoptosis in cancer cell lines |
| Lv et al. | 2018 | Antioxidant | Effective free radical scavenger |
Q & A
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole cyclization) be elucidated using kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
